Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate

Description

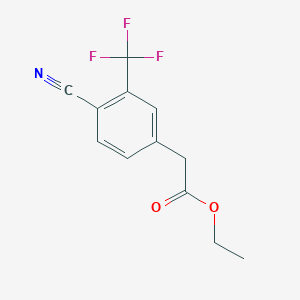

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate is an ester derivative featuring a phenylacetate backbone substituted with a cyano (-CN) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. The ethyl ester moiety enhances lipophilicity, making the compound suitable for applications requiring solubility in organic matrices. This structure is commonly utilized in pharmaceutical intermediates and agrochemical synthesis, where electron-withdrawing groups like -CN and -CF₃ modulate reactivity and stability .

Properties

Molecular Formula |

C12H10F3NO2 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

ethyl 2-[4-cyano-3-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)6-8-3-4-9(7-16)10(5-8)12(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

JURNGIHDKFTNPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyano-3-(trifluoromethyl)phenyacetate typically involves the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 4-cyano-3-(trifluoromethyl)benzoic acid.

Reduction: Ethyl 4-amino-3-(trifluoromethyl)phenyacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ethyl 4-cyano-3-(trifluoromethyl)phenyacetate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Derivatives with 4-Cyano-3-(Trifluoromethyl)Phenyl Moieties

Amorphous 4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-5,5-Dimethyl-4-Oxo-2-Thioxoimidazolidin-1-Yl)-2-Fluoro-N-Methylbenzamide (Compound A)

- Structure: Incorporates a thioxoimidazolidinone core linked to the 4-cyano-3-CF₃-phenyl group and a fluorinated benzamide.

- Key Differences: Functional Groups: Contains a thioamide and imidazolidinone ring, unlike the ester group in Ethyl 4-cyano-3-CF₃-phenyacetate. Physicochemical Properties: Amorphous form enhances bioavailability compared to crystalline esters, critical for anti-cancer activity .

- Applications : Developed as an anti-cancer agent due to its ability to inhibit specific enzymatic pathways.

(S)-N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-(4-Cyanophenoxy)-2-Hydroxy-2-Methylpropanamide (Compound B)

- Structure: Features a hydroxy-methylpropanamide chain and a 4-cyanophenoxy substituent.

- Key Differences :

- Applications : Used in solid dosage forms for hormone-related therapies.

Agrochemical Analogues

Cyano(3-Phenoxyphenyl)Methyl 4-Chloro-α-(1-Methylethyl)Benzeneacetate (Fenvalerate)

- Structure: Contains a phenoxyphenyl-cyano group and a chloro-isopropyl-substituted benzeneacetate.

- Key Differences: Substituents: Chlorine and isopropyl groups replace the -CN and -CF₃ in Ethyl 4-cyano-3-CF₃-phenyacetate.

- Applications : Broad-spectrum insecticide with neurotoxic effects.

N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-(4-Fluorophenylsulfonyl)-2-Hydroxy-2-Methylpropanamide (Compound C)

- Structure : Includes a sulfonyl group and hydroxy-methylpropanamide chain.

- Key Differences: Stability: The sulfonyl group increases metabolic stability compared to the ester, which is prone to hydrolysis. Synthetic Role: Identified as a process-related impurity in the synthesis of Ethyl 4-cyano-3-CF₃-phenyacetate derivatives .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects: The -CN and -CF₃ groups in Ethyl 4-cyano-3-CF₃-phenyacetate enhance electrophilicity, facilitating nucleophilic substitutions in synthesis.

- Ester vs. Amide Stability: While esters like Ethyl 4-cyano-3-CF₃-phenyacetate are hydrolytically less stable than amides (e.g., Compound B), their lipophilicity favors penetration through biological membranes .

Biological Activity

Ethyl 4-cyano-3-(trifluoromethyl)phenyacetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 273.21 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group is known to influence the compound's pharmacokinetics and dynamics by:

- Enhancing Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group can increase the compound's interaction with enzymes or receptors.

- Modulating Enzyme Activity : Preliminary studies suggest that it may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

Research has explored the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the following mechanisms:

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to increased cell death in cancerous tissues.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Results : Exhibited significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

- : Suggests potential for development as an antimicrobial agent.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Results : Induced apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

- : Indicates promising anticancer activity warranting further investigation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.